molecular formula C16H15NO4S B12801122 N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide CAS No. 6959-91-7

N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide

Cat. No.: B12801122
CAS No.: 6959-91-7
M. Wt: 317.4 g/mol
InChI Key: QZNMKLUUSKXLDR-UHFFFAOYSA-N
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Description

N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the chromen derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen derivatives.

Scientific Research Applications

N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl β-D-glucopyranoside: A similar compound with a glucopyranoside group instead of a methanesulfonamide group.

    3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-chromen: A related compound with different substituents on the chromen ring.

Uniqueness

N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity for specific targets, making it a valuable compound for various applications.

Properties

CAS No.

6959-91-7

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-oxo-2-phenyl-2,3-dihydrochromen-3-yl)methanesulfonamide

InChI

InChI=1S/C16H15NO4S/c1-22(19,20)17-14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,14,16-17H,1H3

InChI Key

QZNMKLUUSKXLDR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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